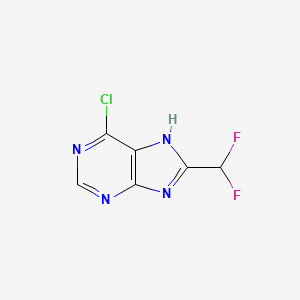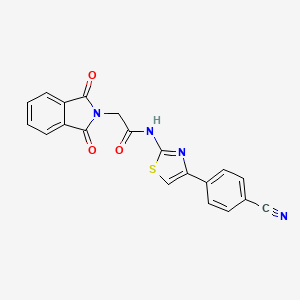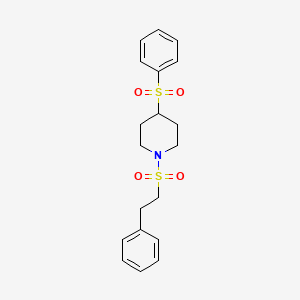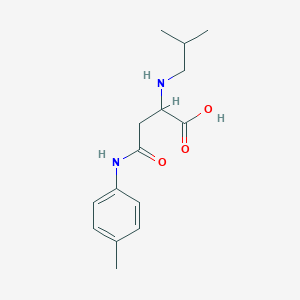
6-Chloro-8-(difluoromethyl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-(difluoromethyl)-7H-purine, also known as DFMP, is a synthetic purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DFMP is a white to off-white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 6-Chloro-8-(difluoromethyl)-7H-purine is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This compound has also been shown to inhibit the replication of the hepatitis B virus and the growth of the malaria parasite.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in tumor cells. This compound has also been shown to inhibit the growth of several tumor cell lines, including breast cancer, lung cancer, and leukemia cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
6-Chloro-8-(difluoromethyl)-7H-purine has several advantages for lab experiments, including its high purity and stability. This compound can be easily synthesized in large quantities, making it a cost-effective reagent. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
Orientations Futures
6-Chloro-8-(difluoromethyl)-7H-purine has several potential future directions, including its use as a therapeutic agent for cancer, viral infections, and parasitic diseases. This compound can also be used as a building block for the synthesis of novel materials and polymers. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through various methods and has been shown to have antitumor, antiviral, and antiparasitic activities. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low solubility in aqueous solutions and potential toxicity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
6-Chloro-8-(difluoromethyl)-7H-purine can be synthesized through various methods, including the reaction of 6-chloro-7H-purine with difluoromethylamine or the reaction of 2,6-dichloropurine with difluoromethylamine. The latter method yields a higher purity of this compound. The synthesis process involves several steps, including the protection of the purine nitrogen, the introduction of the difluoromethyl group, and the deprotection of the purine nitrogen. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
6-Chloro-8-(difluoromethyl)-7H-purine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound has been shown to have antitumor, antiviral, and antiparasitic activities. It can also be used as a building block in the synthesis of nucleosides and nucleotides. In materials science, this compound can be used as a precursor for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
6-chloro-8-(difluoromethyl)-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N4/c7-3-2-5(11-1-10-3)13-6(12-2)4(8)9/h1,4H,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAOYLAEGGJXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)NC(=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2712313.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2712316.png)

![3-(2-methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712319.png)
![6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one](/img/no-structure.png)
![3-methyl-2-(3-methylbutyl)-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712321.png)


![(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide](/img/structure/B2712329.png)


![N-(4-bromophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712333.png)
![[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol](/img/structure/B2712334.png)
![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712336.png)